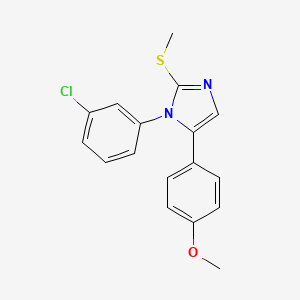

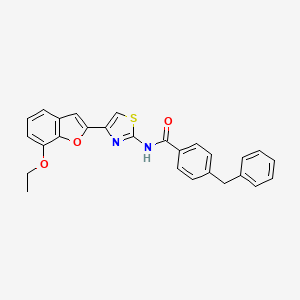

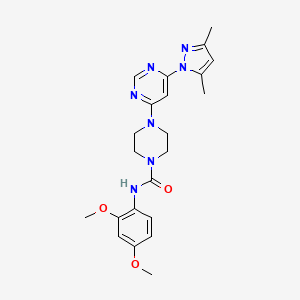

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.

Applications De Recherche Scientifique

Crystal Structure and Antifungal Activity

- Studies on imidazole derivatives, including those similar to 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole, reveal that substituent groups influence the acid-base properties of the imidazole nucleus, affecting intermolecular interactions and antifungal activity. (Macías et al., 2018)

Structural and Spectroscopic Analysis

- Detailed structural and spectroscopic studies on benzimidazole derivatives have been conducted, which are structurally related to the compound . These studies involve X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy. (Saral et al., 2017)

Host for Anions

- Imidazole derivatives have been investigated for their ability to act as hosts for anions in the context of crystal packing. (Nath & Baruah, 2012)

Chemotherapy Against Tropical Diseases

- Research has explored the application of imidazole-based compounds in developing metal-based chemotherapy for tropical diseases. (Navarro et al., 2000)

Corrosion Inhibition

- Imidazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in contexts like mild steel corrosion in acidic environments. (Ouakki et al., 2018)

Crystallographic Studies

- Crystallographic studies of similar imidazole derivatives provide insights into the molecular structure and interactions, which can be relevant for various applications, including pharmaceuticals. (Skrzypiec et al., 2012)

Sweet Corrosive Environment Studies

- The performance of imidazole derivatives as corrosion inhibitors in CO2 saturated brine solutions, relevant in industrial applications, has been investigated. (Singh et al., 2017)

Quaternary Salts of 2H-Imidazoles

- Research on 2H-imidazoles, a class to which the compound belongs, has led to the development of novel 1H+,2H-imidazolium salts with unique properties. (Katritzky et al., 1983)

Molecular Docking Studies

- Molecular docking studies have been conducted on tetrazole derivatives, closely related to imidazole compounds, to understand their interactions and potential pharmaceutical applications. (Al-Hourani et al., 2015)

Synthesis and Photochromism

- The synthesis and photochromism of imidazole derivatives have been studied, showcasing their potential in material science applications. (Bai et al., 2010)

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-21-15-8-6-12(7-9-15)16-11-19-17(22-2)20(16)14-5-3-4-13(18)10-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPANWQEXNKSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

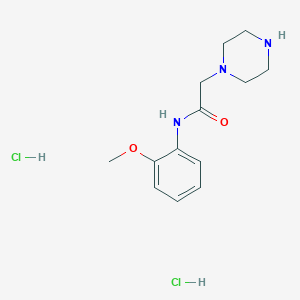

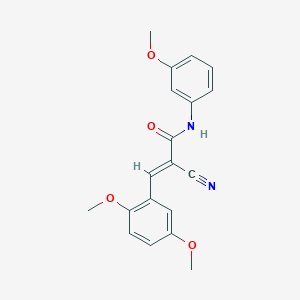

![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)

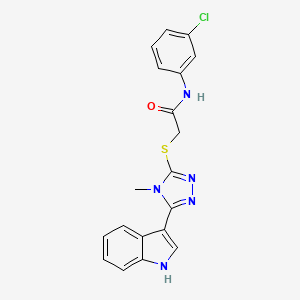

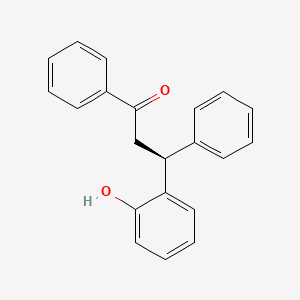

![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)

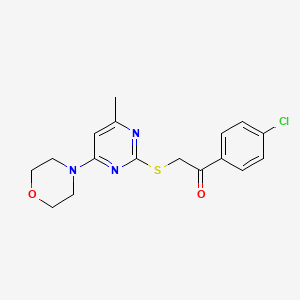

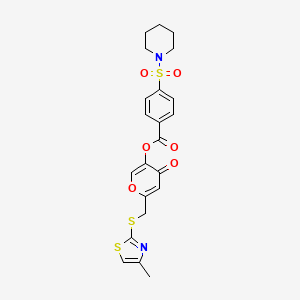

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)